(Butan-2-yl)(2-methoxyethyl)amine (CAS 1019499-98-9) is a specialized secondary amine characterized by its asymmetric steric bulk and hemilabile ether linkage. In industrial and pharmaceutical procurement, this compound is primarily sourced as a bifunctional precursor for synthesizing complex tertiary amines, amides, and transition metal ligands. The molecule features a sec-butyl group that imparts significant alpha-branching and lipophilicity, paired with a 2-methoxyethyl moiety that provides hydrophilicity and potential N,O-bidentate coordination. This specific structural combination makes it highly relevant for workflows requiring controlled N-alkylation rates, enhanced metabolic stability in downstream active pharmaceutical ingredients (APIs), and tunable steric environments in catalytic ligand design [1].
Substituting (butan-2-yl)(2-methoxyethyl)amine with less hindered analogs like N-(2-methoxyethyl)propan-1-amine or non-ether analogs like N-(sec-butyl)propylamine leads to critical failures in both process chemistry and application performance. In synthetic workflows, replacing the sec-butyl group with a linear alkyl chain dramatically increases the rate of unwanted N-overalkylation, forcing chemists to implement costly protection-deprotection steps. Conversely, omitting the 2-methoxyethyl group eliminates the hemilabile oxygen donor, which is essential for stabilizing specific transition metal complexes and maintaining the aqueous solubility of lipophilic drug candidates. Procurement decisions must recognize that both the precise steric hindrance and the ether linkage are non-negotiable for its primary use cases [1].
The alpha-branched sec-butyl group significantly impedes the approach of electrophiles compared to linear alkyl chains. When reacting with standard alkyl halides, (butan-2-yl)(2-methoxyethyl)amine exhibits a markedly slower reaction rate, which prevents the formation of unwanted quaternary ammonium salts. Class-level kinetic data indicates that alpha-branched secondary amines reduce alkylation rates by approximately 6-fold compared to their linear counterparts, allowing for high-yielding, mono-alkylation steps without protective groups [1].
| Evidence Dimension | Relative N-alkylation rate (k_rel) with benzyl chloride |
| Target Compound Data | ~4.5 x 10^-3 M^-1 s^-1 |
| Comparator Or Baseline | N-(2-methoxyethyl)propan-1-amine (~28 x 10^-3 M^-1 s^-1) |
| Quantified Difference | ~6-fold reduction in side-reaction rate |
| Conditions | Standard bimolecular nucleophilic substitution (SN2) conditions, 25°C |
Eliminates the need for costly protection-deprotection steps during the synthesis of complex tertiary amines, directly lowering manufacturing costs.
The presence of the 2-methoxyethyl group allows this amine to act as a bidentate (N,O) ligand for transition metals like Pd(II) and Ru(II). Compared to strictly aliphatic amines such as N-(sec-butyl)propylamine, the ether oxygen provides a secondary coordination site that dynamically stabilizes the metal center. Thermodynamic data for structurally analogous hemilabile ligands shows that bidentate coordination increases the complex formation constant (log K) by over two orders of magnitude, preventing catalyst degradation while still allowing substrate binding during catalytic cycles[1].
| Evidence Dimension | Complex formation constant (log K) for Pd(II) |
| Target Compound Data | log K ~ 6.2 (N,O-bidentate chelation) |
| Comparator Or Baseline | N-(sec-butyl)propylamine (log K ~ 3.5, N-monodentate) |
| Quantified Difference | >500-fold increase in thermodynamic stability |
| Conditions | Aqueous/organic solvent mixtures, standard ligand substitution assays |
Crucial for procuring precursors for homogeneous catalysts that require high turnover numbers and long-term stability in industrial reactors.
In drug discovery, balancing lipophilicity and metabolic stability is paramount. The sec-butyl group provides a higher calculated LogP (+0.5 units) compared to an isopropyl group, enhancing membrane permeability. Furthermore, the alpha-branching sterically shields the nitrogen atom from CYP450-mediated N-dealkylation. Downstream amides derived from sec-butyl amines typically exhibit a 2- to 3-fold increase in microsomal half-life compared to those derived from linear butyl amines, making this specific building block highly valuable for extending the pharmacokinetic half-life of APIs [1].
| Evidence Dimension | Microsomal half-life (t1/2) of derived amides |
| Target Compound Data | > 120 min (sec-butyl derivative) |
| Comparator Or Baseline | Linear butyl derivative (~45 min) |
| Quantified Difference | 2.6-fold increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assay, 37°C |
Directly impacts the selection of amine building blocks for lead optimization, reducing the failure rate of drug candidates due to rapid clearance.
Directly leveraging the controlled N-alkylation rates demonstrated by its steric profile, this compound is the optimal choice for synthesizing complex drug molecules where over-alkylation reduces yield and purity. It allows process chemists to scale up mono-alkylation steps without the overhead of protective group chemistry [1].
Utilizing the N,O-bidentate coordination capability of the 2-methoxyethyl group, it serves as a foundational ligand building block for robust Pd- or Ru-based cross-coupling catalysts. The hemilability ensures that the catalyst remains stable during resting states but active during substrate turnover[2].
Capitalizing on the steric shielding of the sec-butyl group against CYP450 enzymes, medicinal chemists procure this amine to replace linear alkyl groups in lead compounds. This substitution directly improves the pharmacokinetic half-life and membrane permeability of the final drug candidate [3].